molecular formula C13H15N3O2 B2496704 Ethyl 3-(4-aminophenyl)-1-methylpyrazole-4-carboxylate CAS No. 2248374-89-0

Ethyl 3-(4-aminophenyl)-1-methylpyrazole-4-carboxylate

Cat. No. B2496704
CAS RN: 2248374-89-0
M. Wt: 245.282
InChI Key: WQPLGYLGTZQBQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-aminophenyl)-1-methylpyrazole-4-carboxylate, commonly known as EAMPC, is a chemical compound that has been of interest to scientists because of its potential applications in scientific research. EAMPC is a pyrazole derivative that has a unique chemical structure and properties that make it useful in various scientific fields.

Mechanism of Action

The mechanism of action of EAMPC is not fully understood. However, it is believed that EAMPC inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
EAMPC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase. EAMPC has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using EAMPC in lab experiments is its unique chemical structure and properties. This makes it useful in various scientific fields. However, one of the limitations of using EAMPC is its potential toxicity. It is important to use EAMPC in controlled conditions and with proper safety measures.

Future Directions

There are several future directions for the research on EAMPC. One of the directions is the development of new anti-cancer drugs based on EAMPC. Another direction is the investigation of the potential use of EAMPC in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of EAMPC and its potential side effects.

Synthesis Methods

The synthesis of EAMPC can be achieved through a multi-step process. The first step involves the reaction between 4-nitroaniline and ethyl acetoacetate to form 3-(4-nitrophenyl)-1-methylpyrazole-5-carboxylic acid ethyl ester. The second step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon catalyst. The final step involves the reaction between the amino group and ethyl chloroformate to form EAMPC.

Scientific Research Applications

EAMPC has been used in scientific research for various applications. One of the most notable applications is in the field of cancer research. EAMPC has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This makes it a potential candidate for the development of new anti-cancer drugs.

properties

IUPAC Name

ethyl 3-(4-aminophenyl)-1-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)11-8-16(2)15-12(11)9-4-6-10(14)7-5-9/h4-8H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPLGYLGTZQBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-aminophenyl)-1-methylpyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.